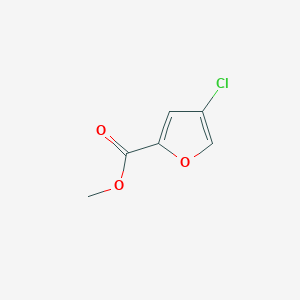

Methyl4-chlorofuran-2-carboxylate

CAS No.:

Cat. No.: VC20140507

Molecular Formula: C6H5ClO3

Molecular Weight: 160.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5ClO3 |

|---|---|

| Molecular Weight | 160.55 g/mol |

| IUPAC Name | methyl 4-chlorofuran-2-carboxylate |

| Standard InChI | InChI=1S/C6H5ClO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 |

| Standard InChI Key | QTCIVUZVLWCECW-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=CO1)Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Formula and Stereoelectronic Features

Methyl 4-chlorofuran-2-carboxylate has the molecular formula C₆H₅ClO₃, comprising a five-membered furan ring with substituents at positions 2 and 4. The chlorine atom introduces electronegativity, polarizing the ring and influencing reactivity, while the methyl ester group enhances solubility in organic solvents.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅ClO₃ |

| Molecular Weight | 160.55 g/mol |

| SMILES | COC(=O)C1=CC(Cl)=CO1 |

| InChIKey (Predicted) | XZXXYJPHLMPVST-UHFFFAOYSA-N |

The SMILES string COC(=O)C1=CC(Cl)=CO1 reflects the ester group (-COOCH₃) at position 2 and chlorine at position 4. Computational modeling using analogous furans suggests a planar ring structure with partial double-bond character in the oxygen-containing ring .

Spectroscopic Predictions

-

IR Spectroscopy: Expected absorption bands at ~1,730 cm⁻¹ (ester C=O stretch) and ~750 cm⁻¹ (C-Cl stretch).

-

NMR:

Synthetic Pathways and Optimization

Esterification of 4-Chlorofuran-2-carboxylic Acid

A plausible route involves esterifying 4-chlorofuran-2-carboxylic acid with methanol under acidic conditions. This method mirrors the synthesis of methyl 4-chloropicolinate, where thionyl chloride (SOCl₂) converts the acid to an acyl chloride intermediate, followed by methanol quenching :

Hypothetical Reaction Scheme:

-

Chlorination:

-

Esterification:

Table 2: Synthetic Conditions for Analogous Esters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane or MeOH |

| Catalyst | DMF (for chlorination step) |

| Reaction Temperature | 0°C to room temperature |

| Yield (Predicted) | 70–90% |

Alternative Routes

-

Direct Chlorination: Chlorination of methyl furan-2-carboxylate using Cl₂ or N-chlorosuccinimide (NCS) at position 4. Regioselectivity may require directing groups or catalysts.

-

Cross-Coupling: Palladium-catalyzed coupling of methyl 2-furoate with chlorinating agents, though this remains speculative without experimental validation.

Physicochemical Properties

Thermal Stability and Phase Behavior

Based on analogs like methyl 4-chloropicolinate (melting point: 50–52°C) , methyl 4-chlorofuran-2-carboxylate is predicted to be a low-melting solid or liquid at room temperature.

Table 3: Predicted Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 45–55°C (estimated) |

| Boiling Point | 180–200°C (extrapolated) |

| Density | 1.30–1.40 g/cm³ |

| Solubility | Soluble in chloroform, methanol, ethyl acetate |

Chromatographic Behavior

Predicted collision cross sections (CCS) for adducts, derived from similar furan esters , suggest the following:

Table 4: CCS Predictions for Common Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 161.02 | ~140 |

| [M+Na]⁺ | 183.00 | ~150 |

| [M-H]⁻ | 159.01 | ~140 |

Chemical Reactivity and Applications

Electrophilic Aromatic Substitution

The electron-withdrawing ester and chlorine groups deactivate the furan ring, directing further substitution to the less electron-deficient position 5. Reactions may include:

-

Nitration: Requires harsh conditions (HNO₃/H₂SO₄).

-

Sulfonation: Limited by ring deactivation.

Nucleophilic Acyl Substitution

The ester group is susceptible to hydrolysis, yielding 4-chlorofuran-2-carboxylic acid under acidic or basic conditions:

Role in Medicinal Chemistry

While no direct studies exist, furan derivatives are notorious for forming reactive metabolites via P450-mediated oxidation . For example, furan rings can oxidize to cis-enediones or epoxides, which alkylate proteins or DNA . Methyl 4-chlorofuran-2-carboxylate may follow similar metabolic pathways, necessitating caution in pharmaceutical applications.

Toxicological and Environmental Considerations

Metabolic Activation

Furan toxicity often involves cytochrome P450-mediated oxidation to reactive intermediates . For methyl 4-chlorofuran-2-carboxylate, potential metabolites include:

-

Epoxide: Formed via epoxidation of the furan double bond.

-

Enedione: Resulting from further oxidation of the epoxide.

Table 5: Comparative Toxicity of Furan Derivatives

| Compound | Toxicity Profile | Reactive Intermediate |

|---|---|---|

| Furan | Hepatotoxic, carcinogenic | Enedialdehyde |

| 3-Methylfuran | Lung toxicant | Enedione |

| Methyl 4-chlorofuran-2-carboxylate (Predicted) | Hepatotoxicity (hypothetical) | Epoxide/Enedione |

Environmental Persistence

Chlorinated furans are generally resistant to biodegradation due to their stable aromatic core and electronegative substituents. Photodegradation may occur via C-Cl bond cleavage under UV light.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume